molecular formula C17H30N4O5S2 B14513522 L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine CAS No. 62512-93-0

L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine

Cat. No.: B14513522
CAS No.: 62512-93-0
M. Wt: 434.6 g/mol
InChI Key: SWSYYJWGZGJZGV-CYDGBPFRSA-N
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Description

L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine is a tetrapeptide composed of cysteine (Cys), proline (Pro), leucine (Leu), and a terminal cysteine residue.

Key characteristics inferred from similar compounds:

  • Cysteine residues: Enable disulfide bonding, influencing stability and biological activity .
  • Proline: Introduces structural rigidity due to its cyclic side chain, affecting peptide conformation .

Properties

CAS No.

62512-93-0

Molecular Formula

C17H30N4O5S2

Molecular Weight

434.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C17H30N4O5S2/c1-9(2)6-11(14(22)20-12(8-28)17(25)26)19-15(23)13-4-3-5-21(13)16(24)10(18)7-27/h9-13,27-28H,3-8,18H2,1-2H3,(H,19,23)(H,20,22)(H,25,26)/t10-,11-,12-,13-/m0/s1

InChI Key

SWSYYJWGZGJZGV-CYDGBPFRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Tetrapeptide Preparation

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis represents the most commonly employed modern method for preparing defined peptide sequences. For L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine, this approach typically follows these general steps:

  • Anchoring the C-terminal protected cysteine to a solid support (resin)
  • Sequential deprotection of the N-terminus and coupling with protected amino acids in the order: leucine, proline, and cysteine
  • Final cleavage from the resin with simultaneous removal of protecting groups
  • Purification of the crude peptide

This methodology allows for efficient synthesis with minimal purification of intermediates, making it particularly suitable for laboratory-scale preparation.

Solution-Phase Synthesis

Traditional solution-phase methodologies remain valuable, particularly for large-scale production. Two primary approaches are employed:

Sequential Amino Acid Coupling

This approach involves stepwise addition of individual amino acids, starting from the C-terminus. Each intermediate is isolated and purified before the next coupling step. For this compound, this would involve four separate coupling reactions.

Fragment Condensation

This strategy involves synthesizing smaller peptide segments (typically dipeptides) separately and then coupling these segments to form the target tetrapeptide. For this compound, this typically involves coupling a Cys-Pro segment with a Leu-Cys segment.

Specific Preparation Methods for this compound

Solution-Phase Synthesis via Sequential Coupling

A detailed procedure adapted from patent literature describes a step-by-step approach that can be modified for the synthesis of this compound:

  • Preparation of S,N-ditrityl-L-cysteinyl-L-proline ester : S,N-ditrityl-L-cysteine is condensed with an L-proline ester in the presence of N,N'-dicyclohexylcarbodiimide in methylene chloride.

  • Formation of S,N-ditrityl-L-cysteinyl-L-proline : The resulting ester is saponified by refluxing with potassium hydroxide in methanol.

  • Preparation of S,N-ditrityl-L-cysteinyl-L-prolyl-L-leucine ester : The dipeptide is condensed with an L-leucine ester using dicyclohexylcarbodiimide.

  • Formation of S,N-ditrityl-L-cysteinyl-L-prolyl-L-leucine : The tripeptide ester is saponified with potassium hydroxide in methanol.

  • Preparation of S,N-ditrityl-L-cysteinyl-L-prolyl-L-leucyl-S-trityl-L-cysteine ester : The tripeptide is reacted with a protected cysteine ester in the presence of dicyclohexylcarbodiimide.

  • Deprotection : Selective deprotection is achieved using hot aqueous acetic acid or acetone solution of aqueous hydrochloric acid to produce the target tetrapeptide.

This procedure offers the advantage of well-defined intermediates and can be scaled up for larger preparations.

Modern SPPS Method for this compound

Contemporary solid-phase synthesis of this tetrapeptide typically follows this procedure:

  • Resin Loading : Attachment of Fmoc-Cys(Trt)-OH to Wang or Rink Amide resin using HBTU/HOBt and DIPEA.

  • Sequential Coupling :

    • Deprotection of Fmoc with 20% piperidine in DMF
    • Coupling of Fmoc-Leu-OH using HBTU/HOBt and DIPEA
    • Deprotection of Fmoc with 20% piperidine in DMF
    • Coupling of Fmoc-Pro-OH using HBTU/HOBt and DIPEA
    • Deprotection of Fmoc with 20% piperidine in DMF
    • Coupling of Fmoc-Cys(Trt)-OH using HBTU/HOBt and DIPEA
    • Final Fmoc deprotection
  • Cleavage and Deprotection : Treatment with TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) to simultaneously cleave the peptide from the resin and remove all protecting groups.

  • Purification : Purification by reverse-phase HPLC to obtain the pure tetrapeptide.

This approach typically yields 70-85% of the desired product with >95% purity.

Native Chemical Ligation Approach

Recent advancements in peptide chemistry include the use of native chemical ligation techniques for preparing cysteine-containing peptides. A modified approach for this compound involves:

  • Preparation of the thioester peptide segment (Pro-Leu-Cys-thioester)
  • Synthesis of the N-terminal cysteine segment
  • Ligation under aqueous conditions at neutral pH in the presence of thiol catalysts
  • Purification by HPLC

This method is particularly valuable for minimizing racemization and side reactions.

Cysteinyl Prolyl Ester (CPE) Method

An innovative approach utilizing cysteinyl prolyl ester chemistry has been developed for the efficient synthesis of peptides containing cysteine and proline residues. For this compound preparation, this would involve:

  • Synthesis of a modified Leu-Cys segment containing a cysteinyl prolyl ester
  • Reaction with an N-terminal cysteine-containing segment
  • Native chemical ligation under controlled conditions
  • Purification of the final product

This method has demonstrated excellent efficiency for peptides containing the Cys-Pro motif, with yields typically exceeding 70%.

Protection Strategies for Cysteine Residues

The thiol groups of cysteine residues require careful protection during peptide synthesis to prevent unwanted side reactions. Several protection strategies are commonly employed:

Trityl (Trt) Protection

The trityl group represents the most widely used protecting group for cysteine residues in modern peptide synthesis:

Feature Details
Introduction Reaction of cysteine with trityl chloride in the presence of a base (typically triethylamine)
Stability Stable to basic conditions used in Fmoc-based SPPS
Removal 95% TFA with scavengers (water, triisopropylsilane, ethanedithiol)
Advantages Prevents racemization, minimizes disulfide formation, easily removed
Limitations Bulky group that can affect coupling efficiency

Patent literature describes the preparation of S,N-ditrityl-L-cysteine by reacting L-cysteine hydrochloride with trityl chloride in the presence of diethylamine.

Benzyl (Bn) Protection

The S-benzyl protection strategy offers excellent stability:

Feature Details
Introduction Reaction of cysteine with benzyl halides under basic conditions
Stability Extremely stable to acidic and basic conditions
Removal Sodium in liquid ammonia or similar strong reducing conditions
Advantages High stability throughout synthesis
Limitations Harsh deprotection conditions that may affect other functional groups

Patent literature notes that S-benzylated compounds "have been used in the past in order to block sulfur, whereby, in order to reestablish the free mercaptan group, treatment with sodium in liquid ammonia is required".

Acetamidomethyl (Acm) Protection

The acetamidomethyl group provides an alternative strategy with different removal conditions:

Feature Details
Introduction Reaction with N-hydroxymethylacetamide under acidic conditions
Stability Stable to TFA, piperidine, and most coupling conditions
Removal Iodine oxidation or mercury(II) acetate
Advantages Selective removal, compatible with orthogonal protection schemes
Limitations Requires toxic reagents for deprotection

Coupling Reagents and Conditions

Efficient peptide bond formation is critical for successful synthesis of this compound. Various coupling reagents have been employed:

Carbodiimide-Based Coupling

Dicyclohexylcarbodiimide (DCC) has been traditionally used for peptide bond formation:

R-COOH + DCC + H2N-R' → R-CO-NH-R' + DCU

Patent literature specifically describes using DCC in methylene chloride for the preparation of protected peptide segments. Modern modifications often include the addition of HOBt (1-hydroxybenzotriazole) to minimize racemization.

Uronium/Aminium-Based Coupling Reagents

Contemporary peptide synthesis frequently employs more advanced coupling reagents:

Coupling Reagent Structure Advantages Limitations
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Rapid coupling, reduced racemization Potential guanidination side reaction
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate Superior activation, excellent for hindered couplings Higher cost, excess can lead to side reactions
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate No guanidination side reactions, good stability Slightly slower reaction rate

For this compound synthesis, HBTU/HOBt combinations are particularly effective for standard couplings, while HATU may be preferred for the potentially difficult coupling involving proline.

Condensation Reaction Conditions

Typical conditions for peptide bond formation include:

  • Solvent: DMF, DCM, or NMP (for solid-phase); DCM or THF (for solution-phase)
  • Base: DIPEA or NMM (typically 2-3 equivalents)
  • Concentration: 0.1-0.2 M for solution-phase reactions
  • Temperature: Room temperature (occasionally cooling for sensitive couplings)
  • Reaction time: 1-4 hours (solid-phase); 4-12 hours (solution-phase)

Deprotection and Purification Strategies

Deprotection Protocols

The selective removal of protecting groups is critical for successful synthesis:

N-terminal Protecting Groups
Protecting Group Deprotection Conditions Application in Synthesis
Fmoc 20% piperidine in DMF, 5-20 minutes Solid-phase synthesis step-wise deprotection
Boc TFA/DCM (1:1), 30-60 minutes Solution-phase intermediates
Z (Cbz) HBr/AcOH or catalytic hydrogenation Alternative protection for solution synthesis
Cysteine Side-Chain Deprotection
Protecting Group Deprotection Conditions Notes
Trityl (Trt) TFA/TIS/H₂O (95:2.5:2.5), 2-3 hours Commonly used in final deprotection step
S-Benzyl Na in liquid NH₃, -78°C Requires specialized equipment
Acm I₂ in AcOH/H₂O or Hg(OAc)₂ followed by H₂S Selective deprotection possible

Patent literature specifically mentions using "hot aqueous acetic acid or with an acetone solution of aqueous hydrochloric acid" for the selective removal of trityl protecting groups.

Purification Techniques

Purification of the final tetrapeptide typically involves multiple techniques:

Chromatographic Methods
Method Conditions Application
Reverse-Phase HPLC C18 column, H₂O/ACN gradient with 0.1% TFA Final peptide purification, analytical assessment
Flash Chromatography Silica gel, DCM/MeOH gradients Purification of protected intermediates
Size Exclusion Sephadex LH-20, MeOH or DMF Removal of high molecular weight impurities
Crystallization and Precipitation

For scale-up purposes, crystallization techniques are often employed:

  • Precipitation from concentrated solutions by adding non-polar solvents (ether, hexane)
  • Crystallization from alcohol/water mixtures
  • Counter-ion crystallization using acetate or hydrochloride salts

Comparative Analysis of Preparation Methods

Different synthetic approaches offer distinct advantages and limitations for the preparation of this compound:

Method Advantages Limitations Typical Yield Purity Scale Suitability
SPPS (Fmoc Chemistry) Rapid synthesis, minimal purification of intermediates, automation possible Equipment requirements, cost of protected amino acids and resins 70-85% >95% after HPLC mg to gram
Solution-Phase (Sequential) Well-defined intermediates, scalable, no specialized equipment needed Labor-intensive, multiple purification steps 50-65% >90% after final purification gram to kilogram
Fragment Condensation Reduced racemization risk, fewer steps Optimization required for segment coupling 60-75% >90% after final purification gram to kilogram
Native Chemical Ligation Minimal side reactions, chemoselective Requires thioester preparation 65-80% >95% after HPLC milligram to gram
CPE Method Efficient for Cys-Pro containing peptides Specialized methodology, limited scalability 70-85% >95% after HPLC milligram to gram

Challenges and Considerations in Synthesis

Racemization Prevention

Racemization represents a significant concern in peptide synthesis, particularly during coupling reactions involving the carboxy group of cysteine. Strategies to minimize racemization include:

  • Use of HOBt or HOAt additives during coupling
  • Lower reaction temperatures for critical coupling steps
  • Careful control of base concentration and exposure time
  • Segment coupling approaches to minimize sensitive couplings

Oxidation Control

The thiol groups of cysteine residues are highly susceptible to oxidation, forming disulfide bonds that can complicate synthesis and purification:

  • Addition of reducing agents (DTT, TCEP) during purification
  • Use of degassed solvents and inert atmosphere
  • Addition of 2-mercaptoethanol or thioanisole to cleavage mixtures
  • Controlled pH conditions during handling of the final peptide

Solubility Challenges

The tetrapeptide and its intermediates may present solubility challenges:

  • Protected intermediates often require organic solvents (DCM, DMF, DMSO)
  • The final deprotected peptide typically requires aqueous or polar solvents
  • Addition of small percentages of TFE or HFIP can improve solubility of difficult segments
  • Use of chaotropic agents for the final peptide handling

Recent Innovations in Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an effective technique to accelerate peptide coupling reactions:

  • Significantly reduced reaction times (minutes versus hours)
  • Improved coupling efficiency for sterically hindered amino acids
  • Reduction in side reactions through precise temperature control
  • Particularly effective for difficult couplings involving proline

Enzyme-Assisted Synthesis

Recent advancements include the use of engineered enzymes for peptide synthesis:

  • Subtilisin variants for regioselective peptide formation
  • Protease-catalyzed segment condensation
  • Reduction in racemization and side reactions
  • Mild reaction conditions preserving cysteine integrity

Flow Chemistry Approaches

Continuous flow synthesis represents an emerging technology for peptide preparation:

  • Improved reaction control and reproducibility
  • Enhanced heat and mass transfer
  • Potential for automation and scale-up
  • Reduced exposure to harmful reagents

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol groups in the cysteine residues can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT (dithiothreitol).

    Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) under aqueous conditions.

    Substitution: Fmoc-protected amino acids and coupling reagents like HBTU in SPPS.

Major Products:

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemistry: L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine is used in the study of peptide chemistry, including the synthesis and characterization of peptides and their derivatives.

Biology: In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine: Potential applications in medicine include the development of peptide-based drugs, therapeutic agents, and diagnostic tools. Peptides like this one can be designed to target specific receptors or enzymes in the body.

Industry: In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide structure and enhance its binding affinity to targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Functional Analogues

(a) N-Acetyl-L-cysteine Derivatives
  • N-Acetyl-L-cysteine Methyl Ester (CAS 7652-46-2) and N-Acetyl-L-cysteine Ethyl Ester (CAS 59587-09-6): These derivatives lack the Pro-Leu backbone but share the cysteine core. They are used as mucolytics and antioxidants, highlighting the importance of cysteine’s thiol group in redox activity .
  • Comparison : Unlike L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine, these esters are smaller and lack the peptide backbone, limiting their conformational diversity.
(b) Cyclic Peptides
  • Cyclo(Leucyl-prolyl) (CAS 2873-36-1): A diketopiperazine with Leu-Pro sequence. Cyclization enhances metabolic stability and membrane permeability .
(c) Longer Cysteine-Containing Peptides
  • L-Tryptophan, L-cysteinyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl (CAS 607736-37-8): A pentapeptide with Cys-Ala-Ala-Leu-Pro sequence. The extended backbone allows for diverse interactions, though its larger size (MW 659.8) may reduce bioavailability compared to the tetrapeptide .
  • Glycyl-L-alanylglycyl-L-prolyl-L-cysteinylglycyl-L-leucine (CAS 579473-45-3): A heptapeptide with a Cys-Pro motif. Its glycine-rich regions increase flexibility, contrasting with the Leu-mediated hydrophobicity in this compound .

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
This compound Not provided C₁₆H₂₆N₄O₅S₂ (inferred) ~458.5 (inferred) Cys-Pro-Leu-Cys sequence, disulfide potential
N-Acetyl-L-cysteine Methyl Ester 7652-46-2 C₆H₁₁NO₃S 177.2 Acetylated cysteine, esterified thiol
Cyclo(Leucyl-prolyl) 2873-36-1 C₁₁H₁₈N₂O₂ 210.3 Cyclic Pro-Leu, enhanced stability
L-Tryptophan, Cys-Ala-Ala-Leu-Pro 607736-37-8 C₃₁H₄₅N₇O₇S 659.8 Extended backbone, multiple alanine residues

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for L-Cysteinyl-L-prolyl-L-leucyl-L-cysteine, and how can experimental reproducibility be ensured?

  • Methodological Answer : The synthesis typically employs solid-phase peptide synthesis (SPPS) . Key steps include resin attachment of the first amino acid (e.g., L-cysteine), sequential deprotection (using reagents like trifluoroacetic acid), and coupling (using activators like HOBt/DIC). To ensure reproducibility:

  • Document resin type (e.g., Wang resin) and substitution levels.
  • Specify coupling efficiency via Kaiser tests or HPLC monitoring.
  • Include oxidation conditions (e.g., iodine in methanol) for disulfide bond formation .
    • Data Table :
StepReagent/ConditionPurpose
Deprotection20% piperidine/DMFRemove Fmoc groups
CouplingHOBt/DIC, 2 hrActivate amino acids
Oxidation0.1M I₂/MeOHForm intramolecular disulfide bonds

Q. How can the identity and purity of this compound be validated?

  • Methodological Answer : Use analytical HPLC (C18 column, gradient elution) for purity assessment (>95%). Confirm identity via mass spectrometry (MS) (e.g., ESI-MS for molecular ion detection) and NMR (¹H/¹³C for structural confirmation). For cysteine-rich peptides, monitor free thiol content using Ellman’s assay .

Advanced Research Questions

Q. How do variations in coupling reagents impact the synthesis efficiency of this compound?

  • Methodological Answer : Compare coupling reagents (e.g., HOBt vs. HOAt) in SPPS. For example:

  • HOBt/DIC : Lower racemization risk but slower coupling.
  • HOAt/EDC : Higher efficiency for sterically hindered residues like L-leucine.
    Quantify yields via HPLC and assess epimerization via chiral GC-MS .
    • Data Contradiction Analysis : If conflicting yields arise, consider solvent polarity (DMF vs. DCM) or resin swelling properties. Replicate experiments under inert atmospheres to rule out oxidation artifacts .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound analogs?

  • Methodological Answer :

  • Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and normalize data to internal controls (e.g., β-actin).
  • Structural Dynamics : Employ circular dichroism (CD) to correlate conformational changes (e.g., α-helix vs. random coil) with activity.
  • Statistical Validation : Apply ANOVA for inter-study variability analysis, ensuring p-values <0.05 .

Q. How can computational modeling enhance the design of this compound derivatives?

  • Methodological Answer :

  • Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to predict disulfide bond stability.
  • Perform docking studies (AutoDock Vina) to identify binding poses with target proteins (e.g., proteases).
  • Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) measurements .

Data Interpretation and Reporting Guidelines

Q. What are the best practices for reporting conflicting spectral data (e.g., NMR shifts) in peptide characterization?

  • Methodological Answer :

  • Disclose solvent systems (e.g., D₂O vs. DMSO-d6) and pH conditions.
  • Cross-reference with databases (NIST Chemistry WebBook) for known cysteine/proline shift ranges .
  • Include raw data in supplementary materials with baseline correction annotations .

Q. How should researchers address oxidation side-products during peptide synthesis?

  • Methodological Answer :

  • Monitor reactions via LC-MS for sulfoxide formation (m/z +16).
  • Optimize oxidation conditions: Lower iodine concentrations (0.01M) or switch to dimethyl sulfoxide (DMSO)-mediated oxidation.
  • Use reducing agents (TCEP) post-synthesis to revert over-oxidized species .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to studies involving cysteine-rich peptides in biological systems?

  • Methodological Answer :

  • Obtain IRB approval for human cell line use.
  • Adhere to ARRIVE guidelines for animal studies, detailing peptide dosages and administration routes.
  • Disclose funding sources and potential conflicts of interest in acknowledgments .

Q. How can open-access data repositories improve reproducibility for this compound research?

  • Methodological Answer :

  • Deposit raw spectral data in platforms like Zenodo or PeptideAtlas.
  • Share synthetic protocols via protocols.io with DOI linking.
  • Cite prior work comprehensively to avoid redundant experimentation .

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